molecular formula C19H18N2O4S B2566967 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide CAS No. 955853-82-4

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide

Cat. No.: B2566967
CAS No.: 955853-82-4
M. Wt: 370.42
InChI Key: KMDWFJPATJAJNW-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is a heterocyclic compound featuring a benzothiazole core fused with a 1,4-dioxane ring system. The structure includes a substituted acetamide group at the 2-position of the benzothiazole moiety, with a 4-methoxy-3-methylphenyl substituent.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-11-7-12(3-4-14(11)23-2)8-18(22)21-19-20-13-9-15-16(10-17(13)26-19)25-6-5-24-15/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDWFJPATJAJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxino-benzothiazole core, followed by the introduction of the methoxy-methylphenyl acetamide group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, this compound may serve as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in sectors such as electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Functional Groups Potential Applications Key Differences
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide Benzothiazole + 1,4-dioxane fusion 4-methoxy-3-methylphenyl acetamide Underexplored (likely pharmacological) Unique substituent combination
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide Benzothiazole + 1,4-dioxane fusion 4-methoxyphenyl sulfonyl acetamide Not specified (possibly agrochemical) Sulfonyl vs. methylphenyl group
N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (Mefluidide) Phenylacetamide Trifluoromethyl sulfonylamino group Plant growth regulator Simpler phenyl core; sulfonamide
N-(2,4-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) Benzamide Ethoxymethoxy and dichlorophenyl groups Herbicide Benzamide vs. acetamide backbone

Key Observations

Structural Complexity : The target compound’s fused benzothiazole-dioxane system distinguishes it from simpler phenylacetamide derivatives like mefluidide. This complexity may enhance binding selectivity in biological systems.

Substituent Effects: The 4-methoxy-3-methylphenyl group in the target compound introduces steric bulk and lipophilicity compared to the 4-methoxyphenyl sulfonyl group in its sulfonyl analog . This difference could influence metabolic stability and membrane permeability. Unlike mefluidide’s trifluoromethyl sulfonylamino group (electron-withdrawing), the target’s methyl and methoxy substituents (electron-donating) may alter electronic interactions with target proteins .

Research Findings from Analogous Compounds

  • Sulfonyl vs. Phenylacetamide Activity : Sulfonyl-containing analogs (e.g., the compound in ) often exhibit stronger hydrogen-bonding capabilities due to the sulfonyl group’s polarity, which may enhance binding to enzymes like acetylcholinesterase or herbicides’ molecular targets .
  • Agrochemical Relevance : Compounds like etobenzanid and mefluidide demonstrate that substituted acetamides are versatile in agrochemistry, with trifluoromethyl and dichlorophenyl groups contributing to herbicidal activity . The target compound’s methoxy-methylphenyl group could offer a balance between lipophilicity and environmental persistence.
  • Metabolic Stability : The benzothiazole-dioxane system in the target compound may confer resistance to oxidative metabolism compared to simpler phenyl derivatives, as fused heterocycles often slow cytochrome P450-mediated degradation.

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines elements of benzothiazole and dioxino derivatives. Its IUPAC name is indicative of its complex molecular framework:

Property Details
IUPAC Name This compound
Molecular Formula C18H20N2O3S
Molecular Weight 344.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. These may include:

  • Enzymes : The compound may inhibit or modulate enzyme activity involved in critical metabolic pathways.
  • Receptors : It could bind to various receptors affecting signaling pathways related to inflammation or cancer progression.

Anticancer Properties

Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance:

  • A study on similar benzothiazole derivatives showed promising results in inhibiting cancer cell proliferation in various cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens. For example:

  • Research has indicated that benzothiazole derivatives possess activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has been explored in several studies:

  • In vitro assays have shown that these compounds can reduce the production of pro-inflammatory cytokines in activated immune cells .

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives for their cytotoxic effects on cancer cell lines. Compounds structurally similar to this compound exhibited IC50 values indicating potent anticancer activity .
  • Antimicrobial Evaluation : A comprehensive evaluation was conducted on various benzothiazole compounds for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly influenced their antibacterial activity .

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